molecular formula C12H16BrNO2 B060515 N-Boc-2-bromobenzylamine CAS No. 162356-90-3

N-Boc-2-bromobenzylamine

Cat. No.: B060515
CAS No.: 162356-90-3
M. Wt: 286.16 g/mol
InChI Key: DFNZFCPEUDSNEO-UHFFFAOYSA-N
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Description

N-Boc-2-bromobenzylamine (CAS: 162356-90-3) is a brominated aromatic amine protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₂H₁₆BrNO₂, with a molecular weight of 286.17 g/mol. Key properties include:

  • Density: 1.319 g/cm³
  • Melting Point: 50–54°C
  • Boiling Point: 370.3±25.0°C (predicted)
  • Hazard Codes: H302 (toxic if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical manufacturing, where the bromine atom enables further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-2-bromobenzylamine can be synthesized through the reaction of benzylamine with tert-butyl bromoacetate . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, allowing it to react with the bromoacetate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Boc-2-bromoethylamine

  • Molecular Formula: C₇H₁₄BrNO₂
  • Molecular Weight : 224.10 g/mol
  • Key Features : Contains a bromoethyl group instead of bromobenzyl. The shorter alkyl chain and absence of an aromatic ring reduce steric hindrance, making it more reactive in alkylation reactions. However, its applications are distinct due to the lack of aromatic substitution sites .

N-Boc-4-bromophenethylamine

  • Molecular Formula: C₁₃H₁₈BrNO₂
  • Molecular Weight : 300.19 g/mol
  • Key Features : The phenethyl group (two carbons between the aromatic ring and amine) enhances flexibility compared to the benzyl group. The para-bromine position on the aromatic ring influences electronic effects, favoring electrophilic substitutions at the para position. Used in Suzuki couplings and as a precursor for bioactive molecules .

Fmoc-Dab(Boc)-OH

  • Molecular Formula : C₂₄H₂₈N₂O₆
  • Molecular Weight : 440.49 g/mol
  • Key Features: A diamino acid derivative with dual Fmoc and Boc protection. Unlike N-Boc-2-bromobenzylamine, it is specialized for peptide synthesis, enabling orthogonal deprotection strategies .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₁₂H₁₆BrNO₂ 286.17 Boc, bromobenzyl Cross-coupling, pharmaceutical intermediates
N-Boc-2-bromoethylamine C₇H₁₄BrNO₂ 224.10 Boc, bromoethyl Alkylation reactions, small-molecule synthesis
N-Boc-4-bromophenethylamine C₁₃H₁₈BrNO₂ 300.19 Boc, bromophenethyl Suzuki couplings, agrochemicals
Fmoc-Dab(Boc)-OH C₂₄H₂₈N₂O₆ 440.49 Fmoc, Boc, diamino acid Peptide synthesis, bioconjugation

Reactivity and Stability

  • This compound : The bromine on the benzyl group facilitates nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings. The Boc group stabilizes the amine under basic conditions but is cleavable under acidic conditions (e.g., TFA) .
  • N-Boc-4-bromophenethylamine: The extended alkyl chain and para-bromine position enhance solubility in non-polar solvents, making it suitable for reactions requiring hydrophobic environments .
  • N-Boc-2-bromoethylamine : The bromoethyl group is prone to elimination reactions under strong bases, limiting its utility in multi-step syntheses compared to aromatic analogs .

Biological Activity

N-Boc-2-bromobenzylamine, with the chemical formula C12_{12}H16_{16}BrNO2_2 and CAS number 162356-90-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Weight286.17 g/mol
Melting Point50°C to 54°C
Flash Point>110°C (230°F)
Purity97%
Chemical StructureChemical Structure

This compound functions primarily as a CDK2 inhibitor , which plays a crucial role in regulating the cell cycle. The inhibition of CDK2 can lead to increased apoptosis in cancer cells, particularly those resistant to traditional therapies. This compound has been shown to exhibit selectivity against other cyclin-dependent kinases (CDKs), making it a promising candidate for targeted cancer therapy.

Anticancer Properties

Recent studies have indicated that this compound and its derivatives possess significant anti-proliferative effects against various cancer cell lines. For instance, a study highlighted the compound's ability to inhibit cell migration and proliferation in triple-negative breast cancer (TNBC) cells by targeting CDK2 pathways .

Table: Inhibitory Activity of this compound Derivatives

CompoundIC50_{50} (μM)Cell LineMechanism of Action
This compound0.31TNBCCDK2 inhibition
Derivative A0.11TNBCEnhanced CDK2 binding
Derivative B0.23TNBCModerate CDK2 inhibition

Other Biological Activities

Beyond its anticancer effects, this compound has been implicated in other biological pathways:

  • Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems.
  • Anti-inflammatory Activity : Preliminary data indicate that it may reduce inflammation markers in vitro, suggesting a role in treating inflammatory diseases.

Case Studies

  • In Vitro Study on TNBC : A comprehensive study evaluated the effects of this compound on TNBC cell lines, demonstrating a dose-dependent inhibition of cell proliferation and migration. The study utilized various assays, including MTT and wound healing assays, confirming its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) Analysis : Research into the SAR of this compound derivatives revealed that modifications at the benzene ring significantly impact their biological activity. For example, the introduction of electron-donating groups enhanced CDK2 inhibitory activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Boc-2-bromobenzylamine, and how do reaction conditions influence purity and yield?

  • Methodological Answer : this compound is typically synthesized via sequential protection and bromination. A Boc (tert-butoxycarbonyl) group is introduced to the amine functionality of 2-bromobenzylamine using di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF), often with a base such as triethylamine (TEA) . Reaction temperature (0–25°C) and stoichiometric ratios of Boc₂O to the amine (1.1–1.5 equiv) are critical for minimizing side products. Post-reaction purification via silica gel chromatography or recrystallization (melting point: 50–54°C ) ensures ≥97% purity. Yield optimization (74–100% in analogous syntheses ) depends on solvent choice, reaction time, and workup protocols.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Structural validation requires a combination of:

  • ¹H/¹³C NMR : Peaks for the Boc group (e.g., tert-butyl at δ ~1.4 ppm in ¹H NMR; carbonyl at δ ~155 ppm in ¹³C NMR) and aromatic protons (ortho-substituted bromine induces distinct splitting patterns) .
  • Mass Spectrometry (LRMS/HRMS) : Molecular ion [M+H]⁺ at m/z 286.17 (C₁₂H₁₆BrNO₂) confirms molecular weight .
  • Infrared Spectroscopy (IR) : Stretching frequencies for N-H (Boc-protected amine, ~3350 cm⁻¹) and C=O (Boc carbonyl, ~1700 cm⁻¹) .

Q. What storage conditions are recommended for this compound to ensure long-term stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation . Pre-purge storage vials with nitrogen to minimize moisture uptake. Regular stability testing via HPLC or TLC is advised for batches stored >6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, boiling point) for this compound?

  • Methodological Answer : Discrepancies in literature values (e.g., melting point: 50–54°C vs. predicted 370.3±25.0°C boiling point ) often arise from impurities or measurement techniques. To validate:

  • Use differential scanning calorimetry (DSC) for precise melting range determination .
  • Compare experimental data against computational predictions (e.g., density-functional theory for boiling points) .
  • Replicate purification steps (e.g., recrystallization in hexane/ethyl acetate) to isolate high-purity batches .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine substituent’s position (ortho to the Boc-protected amine) influences steric and electronic effects. To enhance selectivity:

  • Use bulky ligands (e.g., SPhos or XPhos) to direct coupling to less hindered positions .
  • Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(Amphos)) to modulate reactivity .
  • Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates and adjust conditions dynamically .

Q. How can researchers address low yields in large-scale syntheses of this compound while maintaining purity?

  • Methodological Answer : Scale-up challenges include exothermic reactions and solvent volume limitations. Mitigation strategies:

  • Employ flow chemistry for controlled Boc protection, ensuring heat dissipation and consistent mixing .
  • Use high-throughput screening (HTS) to identify optimal solvent/base combinations (e.g., DCM/TEA vs. THF/DIPEA) .
  • Implement continuous crystallization to isolate product while minimizing impurity incorporation .

Q. What analytical approaches differentiate this compound from its regioisomers or degradation products?

  • Methodological Answer : Chromatographic and spectral differentiation:

  • GC-MS/GC-IR : Retention time shifts and fragmentation patterns (e.g., loss of tert-butyl group at m/z 186) distinguish regioisomers .
  • HPLC with chiral columns : Resolves enantiomeric degradation products caused by Boc group hydrolysis .
  • 2D NMR (COSY, HSQC) : Assigns aromatic proton correlations to confirm substitution patterns .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to validate the reproducibility of synthetic protocols for this compound?

  • Methodological Answer : Adopt a multivariate approach :

  • Vary critical parameters (temperature, solvent, catalyst loading) in a factorial design .
  • Use statistical process control (SPC) charts to monitor yield and purity across batches .
  • Cross-validate results with independent labs using shared reference standards .

Q. What methodologies are recommended for analyzing contradictory spectral data (e.g., NMR shifts vs. computational predictions)?

  • Methodological Answer : Address discrepancies through:

  • Solvent correction : NMR chemical shifts vary with solvent polarity; compare data in identical solvents (e.g., CDCl₃) .
  • DFT calculations : Simulate expected shifts using software (e.g., Gaussian) to identify outliers .
  • Spiking experiments : Add authentic reference material to spectra to confirm peak assignments .

Properties

IUPAC Name

tert-butyl N-[(2-bromophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNZFCPEUDSNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426987
Record name N-Boc-2-bromobenzylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162356-90-3
Record name 1,1-Dimethylethyl N-[(2-bromophenyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162356-90-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-2-bromobenzylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-(tert-butoxycarbonyl)benzylamine
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Synthesis routes and methods I

Procedure details

To a solution of 2-bromobenzylamine hydrochloride (5.00 g) and di-tert-butoxycarbonyl (5.39 g) in ethyl acetate (30 ml) was added saturated sodium bicarbonate solution (30 ml), and stirred at room temperature for 16 hours. The obtained reaction mixture was diluted with water, and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried with magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography to give the title compound as a colorless liquid (6.48 g, 95%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

15.0 g of 2-Bromobenzylamine hydrochloride was dissolved in 100 ml of tetrahydrofuran, and a solution of 13 g of t-butyl dicarbonate in tetrahydrofuran (25 ml) was added thereto. The mixture was stirred at room temperature for 1 hour, and then the solvent was evaporated. The residue was dissolved in ethyl acetate, and washed successively with 1N hydrochloric acid and brine. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated, to give 16.0 g of the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
t-butyl dicarbonate
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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